Cytotoxic Activity in Human Hepatoma (HepG2) Cells Compared to 5-Fluorouracil and Gallate Derivative 5
In a head-to-head study of seven gallate-based compounds, Methyl 3,5-dihydroxy-4-methoxybenzoate (compound 3) exhibited an IC50 of 90.3 µmol/L against HepG2 human hepatoma cells, demonstrating distinct cytotoxic potency compared to the positive control 5-fluorouracil (IC50 51.6 µmol/L) and the more potent benzyl alcohol derivative compound 5 (IC50 15.3 µmol/L) [1]. This direct comparison highlights that structural modifications within the same gallate series lead to significant differences in anticancer activity, positioning compound 3 as a reference point for structure-activity relationship (SAR) studies rather than a lead candidate for further development.
| Evidence Dimension | Cytotoxicity (Growth Inhibition) |
|---|---|
| Target Compound Data | IC50 90.3 µmol/L |
| Comparator Or Baseline | 5-Fluorouracil: IC50 51.6 µmol/L; Compound 5: IC50 15.3 µmol/L |
| Quantified Difference | 1.75-fold less potent than 5-fluorouracil; 5.9-fold less potent than compound 5 |
| Conditions | HepG2 human hepatoma cell line, in vitro growth inhibition assay |
Why This Matters
This data confirms that Methyl 3,5-dihydroxy-4-methoxybenzoate is not a potent cytotoxic agent, making it suitable as a control compound in SAR studies or as a synthetic intermediate rather than a direct therapeutic lead, which guides procurement for specific research objectives.
- [1] Xiao ZP, Fang RQ, Shi L, Ding H, Xu C, Zhu HL. Synthesis, crystal structure, and growth inhibition of human hepatoma cell (HepG2) of polyphenolic compounds based on gallates. Can J Chem. 2007;85(11):951-957. View Source
